molecular formula C16H25NO2 B150349 Lycodoline CAS No. 6900-92-1

Lycodoline

Cat. No.: B150349
CAS No.: 6900-92-1
M. Wt: 263.37 g/mol
InChI Key: DBMXKPOCXQNWOQ-WALBABNVSA-N
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Mechanism of Action

Target of Action

Lycodoline, a type of Lycopodium alkaloid, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. This compound’s interaction with AChE plays a significant role in its biological activity .

Mode of Action

This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing both the level and duration of the neurotransmitter’s action. As a result, it enhances cholinergic nerve impulse transmission, which is particularly beneficial in conditions like Alzheimer’s disease and myasthenia gravis .

Biochemical Pathways

This compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition leads to an increase in acetylcholine levels at the synapses, enhancing neurotransmission. The compound is biosynthesized from lysine, a crucial amino acid .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can have various cellular effects, depending on the specific cells and synapses involved. For example, in neurons, this could lead to improved cognitive function, which is why this compound and similar compounds are of interest in the treatment of neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

Lycodoline, like other Lycopodium alkaloids, is believed to be biosynthesized from lysine . It has been suggested that this compound possesses potent acetylcholine esterase inhibitory activity , which could explain its traditional use in treating neurological conditions.

Cellular Effects

Given its potential acetylcholine esterase inhibitory activity , it may influence cell function by altering neurotransmitter levels and thereby affecting cell signaling pathways.

Molecular Mechanism

Its potential as an acetylcholine esterase inhibitor suggests that it may bind to and inhibit this enzyme, leading to increased levels of acetylcholine in the synaptic cleft .

Metabolic Pathways

Given its potential biosynthesis from lysine , it may interact with enzymes involved in the metabolism of this amino acid.

Chemical Reactions Analysis

Types of Reactions: Lycodoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of the carbonyl group.

    Substitution: Various alkyl halides can be used for substitution reactions at the nitrogen atom.

Major Products:

Properties

IUPAC Name

(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMXKPOCXQNWOQ-WALBABNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lycodoline
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Reactant of Route 6
Lycodoline

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